Geranylgeranyl Pyrophosphate Triammonium Salt (GGPP) is a naturally occurring compound classified as an isoprenoid. It plays a crucial role as a metabolic intermediate in the biosynthesis of various essential molecules, including carotenoids, cholesterol, and archaeal membrane lipids. [, , ] In scientific research, GGPP is widely employed as a biochemical tool to investigate enzymatic reactions, particularly those involved in isoprenoid biosynthesis and protein prenylation. [, , , , ]
Geranylgeranyl Pyrophosphate Triammonium Salt is a key intermediate in the biosynthesis of terpenes and terpenoids, playing a crucial role in various biological processes, particularly in protein prenylation. This compound is essential for the proper functioning of several intracellular proteins, influencing cellular signaling pathways and metabolic processes. It is synthesized through complex biochemical pathways and is utilized in various scientific applications.
Geranylgeranyl Pyrophosphate Triammonium Salt is derived from the mevalonate pathway, where it is formed from dimethylallyl pyrophosphate and isopentenyl pyrophosphate through enzymatic reactions facilitated by geranylgeranyl pyrophosphate synthase. This compound can also be produced industrially using genetically engineered microorganisms that enhance the yield of necessary enzymes for its synthesis .
The synthesis of Geranylgeranyl Pyrophosphate Triammonium Salt typically involves a multi-step process:
The reaction conditions for synthesizing Geranylgeranyl Pyrophosphate Triammonium Salt include controlled temperatures and pH levels to optimize enzyme activity and yield. Common reagents involved in these processes include various pyrophosphates and ammonium salts .
Geranylgeranyl Pyrophosphate Triammonium Salt has a complex molecular structure characterized by its long hydrocarbon chain and multiple phosphate groups. The molecular formula is , indicating it contains carbon, hydrogen, oxygen, phosphorus, and ammonia components.
Geranylgeranyl Pyrophosphate Triammonium Salt participates in several chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically executed under controlled conditions to ensure specificity and yield .
Geranylgeranyl Pyrophosphate Triammonium Salt functions primarily through the prenylation of proteins, a post-translational modification that attaches geranylgeranyl groups to specific proteins. This modification is critical for proper localization and function within cells. The compound particularly targets small GTPases involved in signaling pathways that regulate cell growth and differentiation .
Relevant data indicate that this compound should be handled with care due to its potential reactivity under certain conditions .
Geranylgeranyl Pyrophosphate Triammonium Salt has diverse applications across several scientific fields:
This compound's unique properties make it invaluable for advancing research in both basic science and applied biotechnology .
Geranylgeranyl pyrophosphate triammonium salt (GGPP-TA) has the molecular formula C₂₀H₃₆O₇P₂·3NH₃, corresponding to a molecular weight of 501.53 g/mol [3] [5]. The core structure comprises a 20-carbon all-trans geranylgeranyl chain (3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl) esterified to a pyrophosphate group (O₇P₂). The ammonium counterions (3NH₄⁺) neutralize the pyrophosphate’s negative charges [1] [6].
Stereochemical features include:
C\C(C)=C\CC\C(C)=C\CC\C(C)=C\CC\C(C)=C\COP(O)(=O)OP(O)(O)=O
) [1] [6]. Table 1: Key Physicochemical Properties of GGPP-TA
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₃₆O₇P₂·3NH₃ |
Molecular Weight | 501.53 g/mol |
Configuration | All-trans isoprenoid chain |
InChI Key | OINNEUNVOZHBOX-QIRCYJPOSA-N |
SMILES | CC(C)=C\CC\C(C)=C\CC\C(C)=C\CC\C(C)=C\COP(O)(=O)OP(O)(O)=O |
The triammonium salt form significantly enhances GGPP’s stability and solubility via:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1